REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(PHENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE
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Overview
Description
REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(PHENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethoxyphenyl group with a tetrahydrothienylamine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(PHENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE typically involves multiple steps, starting with the preparation of the individual components. The dimethoxyphenyl group can be synthesized through the methylation of catechol, followed by the introduction of an ethyl group. The tetrahydrothienylamine moiety is prepared through a series of reactions involving thiophene derivatives and sulfonylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(PHENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(PHENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with various biomolecules, including proteins and nucleic acids
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry
Industrially, this compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(PHENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)ethylamine
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- [2-(3,4-dimethoxyphenyl)ethyl]{(3S,4R)-4-[(4-fluorophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}amine
Uniqueness
Compared to these similar compounds, REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(PHENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3S,4R)-4-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6S2/c1-26-18-9-8-15(12-19(18)27-2)10-11-21-17-13-28(22,23)14-20(17)29(24,25)16-6-4-3-5-7-16/h3-9,12,17,20-21H,10-11,13-14H2,1-2H3/t17-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUKWWMPQFHCRT-PXNSSMCTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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